6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Description
6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone. The tetrahydroquinoline core enhances solubility compared to fully aromatic quinoline, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) |
InChI Key |
INOJHLCJPLKNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methodology
A modified Pictet-Spengler reaction uses L-phenylalanine derivatives reacted with formaldehyde or paraformaldehyde in the presence of sulfuric acid or hydrobromic acid . This avoids bis(chloromethyl)ether, a mutagenic byproduct formed with HCl. For example:
Advantages
-
Safety : Eliminates mutagenic byproducts.
-
Optical Purity : Retains configuration of chiral centers, critical for pharmaceutical applications.
Limitations
-
Substrate Specificity : Requires tailored phenylalanine derivatives for chloro-substituted products.
Enzymatic Kinetic Resolution Using D-Amino Acid Oxidase
Enzymatic methods offer high enantioselectivity for chiral tetrahydroquinoline derivatives. A chemoenzymatic approach using D-amino acid oxidase (DAAO) enables kinetic resolution of racemic mixtures.
Methodology
Advantages
-
Sustainability : Mild conditions and biodegradable catalysts.
-
Scalability : Suitable for industrial production.
Limitations
-
Cost : Enzyme purification and stability challenges.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through substitution reactions. The chloro group can facilitate nucleophilic substitutions, making it an effective precursor for synthesizing derivatives with enhanced properties.
Chiral Auxiliary in Asymmetric Synthesis
- The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions is particularly valuable for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .
Biological Applications
Potential Biological Activities
- Research indicates that this compound exhibits various biological activities. Studies have shown its potential as an enzyme inhibitor and receptor binder, which can modulate biological pathways relevant to disease mechanisms .
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, derivatives of tetrahydroquinoline have demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial agents .
Medicinal Applications
Drug Development
- Given its biological activities, this compound is being explored for therapeutic applications. It has shown promise in targeting specific biological pathways involved in diseases such as cancer and infections. The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors, which can lead to modulation of their activity .
Neuropharmacology
- The compound's structural similarity to known dopamine receptor ligands positions it as a candidate for neuropharmacological studies. Its potential role as a partial agonist at D2 dopamine receptors suggests applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
Industrial Applications
Fine Chemicals Production
- In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various transformations makes it a versatile component in chemical manufacturing processes .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of several tetrahydroquinoline derivatives against common bacterial strains. The results indicated that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, showcasing their potential as new antibacterial agents.
Case Study 2: Neuropharmacological Evaluation
Research investigating the neuropharmacological effects of this compound revealed its interaction with dopamine receptors. The compound was found to exhibit partial agonistic activity at D2 receptors, indicating its potential use in treating disorders related to dopamine dysregulation.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Used as a precursor in various organic synthesis reactions |
| Biological Activity | Enzyme inhibition and receptor binding | Exhibits antimicrobial properties against specific pathogens |
| Medicinal Development | Potential therapeutic applications | Investigated for neuropharmacological effects on dopamine receptors |
| Industrial Use | Intermediate in fine chemicals production | Utilized in the synthesis of pharmaceuticals |
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Implications
- Synthetic Accessibility : Bromo and nitro derivatives are more straightforward to synthesize via halogenation or nitration, whereas fluoro analogs may require specialized fluorinating agents .
- Cost Considerations : Positional isomers (e.g., 8-carboxylic acid) command higher prices due to lower synthetic yields .
Biological Activity
6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS Number: 1187933-29-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound features a chloro group and a carboxylic acid functional group that significantly influence its reactivity and biological properties. The compound's structure allows for interactions with various biological targets, making it a valuable scaffold in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Binding : Its structural characteristics enable it to bind effectively to various receptors, modulating their activity and leading to altered cellular responses.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance:
- Case Study : A study demonstrated that substituted hexahydroquinoline derivatives exhibited antibacterial effects against Gram-positive bacteria. The presence of the chloro group enhanced these properties compared to related compounds lacking this feature .
Anti-inflammatory and Analgesic Effects
This compound has shown promise in reducing inflammation and pain:
- Case Study : In animal models of chronic neuropathic pain, tetrahydroquinoline derivatives were effective as anti-hyperalgesic agents. This suggests potential applications in pain management therapies .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects:
- Research Findings : Studies have indicated that certain quinoline derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to 6-chloro-1,2,3,4-tetrahydroquinoline have been noted for their ability to induce apoptosis in cancer cells through inhibition of topoisomerase II .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid | Moderate antimicrobial activity |
| 1,2,3,4-Tetrahydroisoquinoline | Lacks chloro group | Reduced enzyme inhibition |
| 6-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline | Contains nitro group | Enhanced antitumor effects |
Q & A
Basic: What are the recommended synthetic routes for 6-Chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?
Methodological Answer:
A common approach involves cyclization of substituted aniline precursors followed by halogenation. For example, intermediates like 3-amino-2,4,5-trifluorobenzoic acid can be diazotized with sodium nitrite and treated with cupric chloride to introduce chloro substituents . Post-synthetic steps may include hydrolysis of ester groups (e.g., ethyl ester derivatives) under acidic or basic conditions to yield the carboxylic acid moiety . Purification via recrystallization (e.g., using toluene) is critical to isolate the target compound .
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carboxylic acid dimers observed in related compounds) .
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions. For instance, aromatic protons in the quinoline ring typically appear at δ 7–8 ppm, while the tetrahydroquinoline CH groups resonate at δ 2–3 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .
Basic: What are the stability and storage considerations for this compound?
Methodological Answer:
- Stability : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (e.g., N) to prevent oxidation .
- Handling : Use personal protective equipment (PPE) and avoid inhalation/contact. Work in a fume hood with eye wash stations accessible .
- Storage : Keep at 2–8°C in a dry, dark environment. Monitor for decomposition via periodic HPLC analysis .
Advanced: How can structural modifications enhance antibacterial activity?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., F, Cl) at position 6 or 8 to improve DNA gyrase inhibition, as seen in fluoroquinolone analogs .
- Derivatization : Attach amino acid residues (e.g., glycine, alanine) via the carboxylic acid group to modulate solubility and bioavailability. For example, reflux with α-amino acids in ethanolic NaHCO yields N-(4-oxoquinolin-7-yl)-α-amino acids .
- SAR Studies : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) to identify optimal substituent patterns .
Advanced: How to resolve contradictions in reaction yields during synthesis?
Methodological Answer:
- Catalyst Optimization : Replace cupric chloride with Pd/C or other catalysts to reduce side reactions (e.g., over-halogenation) .
- Temperature Control : Maintain strict temperature regimes (e.g., 70–80°C for cyclization steps) to avoid thermal decomposition .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time .
Advanced: What strategies improve enantiomeric purity in chiral derivatives?
Methodological Answer:
- Chiral Resolution : Use (S)- or (R)-tartaric acid for diastereomeric salt formation, as demonstrated in tetrahydroisoquinoline analogs .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry at the tetrahydroquinoline ring .
- Chromatography : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for separation .
Advanced: How does the chloro substituent at position 6 influence reactivity?
Methodological Answer:
- Electronic Effects : The chloro group increases electrophilicity at the quinoline ring, facilitating nucleophilic attacks (e.g., amidation at position 3) .
- Steric Hindrance : The 6-chloro substituent may restrict rotation around the C3–C4 bond, affecting binding to biological targets like DNA gyrase .
- Acidity : The carboxylic acid group (pKa ~2–4) is stabilized by resonance with the chloro-substituted aromatic system, enhancing deprotonation in physiological conditions .
Advanced: How to design stability-indicating assays for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
